molecular formula C7H9NO3 B1274454 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid CAS No. 69083-54-1

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid

Cat. No.: B1274454
CAS No.: 69083-54-1
M. Wt: 155.15 g/mol
InChI Key: QEBFYEKSQILKOY-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomimetic Synthesis

  • Biomimetic Synthesis of α-cyclopiazonic Acid : A study by Moorthie et al. (2007) describes an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for a biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Lateral Lithiation

  • Lithiation for Synthesizing Isoxazole AMPA Analogs : Zhou and Natale (1998) reported the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, an isoxazole AMPA analog, leading to selective transformation into other derivatives (Zhou & Natale, 1998).

Isoxazole-Oxazole Conversion

  • Beckmann Rearrangement for Ring Transformation : Doleschall and Seres (1988) achieved a novel base-catalyzed isoxazole-oxazole ring transformation, converting ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into other acids, providing a new synthesis route for thienamycin (Doleschall & Seres, 1988).

Domino Isoxazole-Isomerization

  • Synthesis of Isoxazole-4-carboxylic Acid Derivatives : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This method shows potential in the synthesis of diverse isoxazole derivatives (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Coordination Polymer Synthesis

  • Metal Coordination Polymers : Cheng et al. (2017) used isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate to synthesize chiral and achiral coordination polymers, indicating a diverse application in material science (Cheng et al., 2017).

Synthesis of Isoxazolo-Pyrimidines

Safety and Hazards

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazoles are commonly found in many commercially available drugs, making them significant in the field of drug discovery . Therefore, it is imperative to develop new eco-friendly synthetic strategies for isoxazoles . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising area of research .

Biochemical Analysis

Biochemical Properties

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby influencing metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)8-11-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBFYEKSQILKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397954
Record name 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

69083-54-1
Record name 5-Ethyl-3-methyl-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69083-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid
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